molecular formula C10H14N2O2S B8732119 Methyl 1-(thiazol-2-yl)piperidine-4-carboxylate

Methyl 1-(thiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B8732119
M. Wt: 226.30 g/mol
InChI Key: CODYSNCOEQUAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(thiazol-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 1-(1,3-thiazol-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-14-9(13)8-2-5-12(6-3-8)10-11-4-7-15-10/h4,7-8H,2-3,5-6H2,1H3

InChI Key

CODYSNCOEQUAHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl piperidine-4-carboxylate (2.045 g), 2-bromothiazole (1.64 g), and Cs2CO3 (5.86 g) in dimethylformamide (15 mL) was heated at 100° C. overnight. After it cooled to room temperature, the reaction mixture was partitioned between water and ethyl acetate. The organic layer was separated, and the aqueous layer was extracted with additional ethyl acetate three times. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography on silica gel to give the title compound.
Quantity
2.045 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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